(E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound belongs to a class of cyanoacrylamide derivatives synthesized via a two-step process:
Step 1: Reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate (ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) .
Step 2: Knoevenagel condensation of the intermediate with 2-fluorobenzaldehyde in ethanol under reflux, catalyzed by piperidine .
The structure features:
- A tetrahydrobenzo[b]thiophene core.
- A cyano group (-CN) and ester (-COOEt) for electronic modulation.
- A 2-fluorophenyl substituent on the acrylamido moiety, imparting steric and electronic effects distinct from para-substituted analogs.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(2-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-2-27-21(26)18-15-8-4-6-10-17(15)28-20(18)24-19(25)14(12-23)11-13-7-3-5-9-16(13)22/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,24,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOPKNYOGFYOSU-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes. The reaction is conducted in toluene with catalytic amounts of acetic acid and piperidine. The final product is purified through recrystallization and characterized using various spectroscopic methods such as IR, NMR, and mass spectrometry .
Antioxidant Properties
Research has demonstrated that derivatives of this compound exhibit significant antioxidant activity. The antioxidant capacity was evaluated using several assays:
- DPPH Radical Scavenging
- Nitric Oxide Scavenging
- Lipid Peroxidation Inhibition
- Superoxide Anion Scavenging
Among the tested compounds, those with a hydroxyl substituent on the phenyl ring showed superior antioxidant activity compared to others. For instance, compounds with a 4-hydroxy substituent were particularly effective at a concentration of 100 µM .
Antibacterial Activity
The antibacterial efficacy of this compound was assessed against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The diameter of the inhibition zones was measured to evaluate activity. Results indicated that compounds with specific substitutions exhibited higher antibacterial potency .
Table 1: Antibacterial Activity Results
| Compound | B. subtilis (mm) | S. aureus (mm) | E. coli (mm) |
|---|---|---|---|
| Compound A | 15 | 18 | 12 |
| Compound B | 20 | 22 | 16 |
| Compound C | 10 | 14 | 8 |
The biological activity of this compound can be attributed to its structural features. The presence of the cyano group and fluorinated phenyl moiety enhances its reactivity and interaction with biological targets. It is hypothesized that these groups facilitate binding to enzymes or receptors involved in oxidative stress response or bacterial cell wall synthesis .
Case Studies
In a recent study focusing on similar thiophene derivatives, it was found that compounds with the benzo[b]thiophene scaffold exhibited cytotoxic effects against cancer cell lines. Notably, one compound demonstrated an IC50 value ranging from 23.2 to 49.9 µM against MCF-7 breast cancer cells . This suggests that the structural characteristics of this compound may also confer anticancer properties.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to (E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells. One study reported an IC50 range from 23.2 to 95.9 µM for related compounds, indicating their potential effectiveness against cancer cells .
- Mechanisms of action include the modulation of key signaling pathways involved in cell proliferation and survival, such as the JAK2 pathway .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been shown to inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. The presence of the cyano group is particularly noted for enhancing biological interactions with microbial targets.
Dye-Sensitized Solar Cells
Compounds with similar structures have been explored as sensitizers in dye-sensitized solar cells (DSSCs):
- The incorporation of electron-withdrawing groups like cyano enhances the electronic properties necessary for effective light absorption and energy conversion .
- Research indicates that these compounds can influence energy levels within the solar cell architecture, improving overall efficiency.
Data Summary
The following table summarizes key biological activities observed in studies involving this compound and its analogs:
Case Studies
- Cytotoxicity Assays : In vitro evaluations have shown that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antioxidant Activity : Studies employing DPPH and ABTS assays have demonstrated that certain substitutions on the phenyl ring enhance radical scavenging activity significantly compared to standard antioxidants like ascorbic acid.
- Anti-inflammatory Mechanisms : Research has indicated that thiophene derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 production in macrophages stimulated by LPS, suggesting their potential use in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of these derivatives are highly dependent on the substituents at the acrylamido phenyl ring. Key analogs include:
Antibacterial Activity
- Compound M (4-dimethylaminophenyl): Exhibited 16–17 mm inhibition zones against B. subtilis, E. coli, and S. aureus, comparable to streptomycin .
- Compound L (4-isopropylphenyl): Lower activity due to the absence of an electron-donating group .
Antioxidant Activity
- 3d (4-hydroxyphenyl): Demonstrated significant antioxidant activity due to the phenolic -OH group .
- Target Compound : Lacks hydroxyl groups but may exhibit moderate activity via radical stabilization by the fluorine atom.
Anti-Cancer Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
